Cas no 16357-41-8 (Ethyl 3-chloro-4-hydroxybenzoate)
Ethyl 3-chloro-4-hydroxybenzoate Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid,3-chloro-4-hydroxy-, ethyl ester
- Ethyl 3-chloro-4-hydroxybenzoate
- 2-chloro-4 ethoxycarbonyl phenol
- 3-Chlor-4-hydroxy-benzoesaeure-aethylester
- 3-Chloro-4-hydroxybenzoicacid ethyl ester
- ETHYL 3-CHLORO-4-HYDROXYBENZOATE 97
- Ethyl 3-chloro-4-hydroxybenzoate 97%
- BENZOIC ACID, 3-CHLORO-4-HYDROXY-, ETHYL ESTER
- ETHYL 3-CHLORO-4-HYDROXYBENZOATE, 97%
- DTXSID10505758
- 16357-41-8
- MFCD05664241
- CS-0324236
- SCHEMBL661487
- A899361
- Ethyl-3-chloro-4-hydroxybenzoate
- AS-44481
- QBOWIPYEPOVPGR-UHFFFAOYSA-N
- AKOS008949211
- NS00132854
- Ethyl3-chloro-4-hydroxybenzoate
- J-010062
- BENZOIC ACID,3-CHLORO-4-HYDROXY-,ETHYL ESTER
- FT-0749865
- DTXCID40456567
- DB-064507
-
- MDL: MFCD05664241
- Inchi: 1S/C9H9ClO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2H2,1H3
- InChI Key: QBOWIPYEPOVPGR-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(C(=O)OCC)=C1)O
Computed Properties
- Exact Mass: 200.02400
- Monoisotopic Mass: 200.0240218g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: nothing
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- Color/Form: solid
- Density: 1.301
- Melting Point: 98-102 °C (lit.)
- Boiling Point: 298.967°C at 760 mmHg
- Flash Point: 134.611°C
- Refractive Index: 1.554
- PSA: 46.53000
- LogP: 2.22230
- Solubility: Not determined
Ethyl 3-chloro-4-hydroxybenzoate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26
-
Hazardous Material Identification:
- Safety Term:S26-36
- Risk Phrases:R36/37/38
Ethyl 3-chloro-4-hydroxybenzoate Customs Data
- HS CODE:2918290000
- Customs Data:
China Customs Code:
2918290000Overview:
2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%
Ethyl 3-chloro-4-hydroxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E940380-10mg |
Ethyl 3-chloro-4-hydroxybenzoate |
16357-41-8 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E940380-50mg |
Ethyl 3-chloro-4-hydroxybenzoate |
16357-41-8 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E940380-100mg |
Ethyl 3-chloro-4-hydroxybenzoate |
16357-41-8 | 100mg |
$ 80.00 | 2022-06-05 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 568325-5G |
Ethyl 3-chloro-4-hydroxybenzoate |
16357-41-8 | 97% | 5G |
¥1795.54 | 2022-02-24 | |
| eNovation Chemicals LLC | D768438-5g |
Benzoic acid, 3-chloro-4-hydroxy-, ethyl ester |
16357-41-8 | 97% | 5g |
$495 | 2023-09-04 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-228035-5 g |
Ethyl 3-chloro-4-hydroxybenzoate, |
16357-41-8 | 5g |
¥699.00 | 2023-07-11 | ||
| eNovation Chemicals LLC | D768438-10g |
Benzoic acid, 3-chloro-4-hydroxy-, ethyl ester |
16357-41-8 | 97% | 10g |
$910 | 2025-02-19 | |
| eNovation Chemicals LLC | D768438-5g |
Benzoic acid, 3-chloro-4-hydroxy-, ethyl ester |
16357-41-8 | 97% | 5g |
$535 | 2025-02-19 | |
| Aaron | AR001UXS-5g |
Benzoic acid, 3-chloro-4-hydroxy-, ethyl ester |
16357-41-8 | 95% | 5g |
$477.00 | 2025-02-10 | |
| Aaron | AR001UXS-10g |
Benzoic acid, 3-chloro-4-hydroxy-, ethyl ester |
16357-41-8 | 95% | 10g |
$811.00 | 2025-02-10 |
Ethyl 3-chloro-4-hydroxybenzoate Related Literature
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Francesca Mastrotto,Stefano Salmaso,Cameron Alexander,Giuseppe Mantovani,Paolo Caliceti J. Mater. Chem. B 2013 1 5335
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Francesca Mastrotto,Stefano Salmaso,Yi Lin Lee,Cameron Alexander,Paolo Caliceti,Giuseppe Mantovani Polym. Chem. 2013 4 4375
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C. Brazzale,F. Mastrotto,P. Moody,P. D. Watson,A. Balasso,A. Malfanti,G. Mantovani,P. Caliceti,C. Alexander,A. T. Jones,S. Salmaso Nanoscale 2017 9 11137
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4. One-pot RAFT and fast polymersomes assembly: a ‘beeline’ from monomers to drug-loaded nanovectorsF. Mastrotto,A. F. Breen,G. Sicilia,S. Murdan,A. D. Johnstone,G. E. Marsh,C. Grainger-Boultby,N. A. Russell,C. Alexander,G. Mantovani Polym. Chem. 2016 7 6714
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James Lefley,Christopher Waldron,C. Remzi Becer Polym. Chem. 2020 11 7124
Additional information on Ethyl 3-chloro-4-hydroxybenzoate
Recent Advances in the Study of Ethyl 3-chloro-4-hydroxybenzoate (CAS: 16357-41-8)
Ethyl 3-chloro-4-hydroxybenzoate (CAS: 16357-41-8) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This ester derivative of 3-chloro-4-hydroxybenzoic acid has been the subject of recent studies due to its potential applications in drug development, particularly as an intermediate in the synthesis of bioactive molecules. The compound's unique structural features, including the chloro and hydroxy substituents on the aromatic ring, make it a versatile building block for the design of novel therapeutic agents.
Recent research has focused on the synthesis and characterization of Ethyl 3-chloro-4-hydroxybenzoate, with an emphasis on optimizing its production for industrial-scale applications. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel catalytic method for the esterification of 3-chloro-4-hydroxybenzoic acid, achieving high yields and purity of the target compound. This advancement addresses previous challenges related to the scalability and cost-effectiveness of the synthesis process, paving the way for broader utilization of Ethyl 3-chloro-4-hydroxybenzoate in pharmaceutical manufacturing.
In addition to its synthetic applications, Ethyl 3-chloro-4-hydroxybenzoate has been investigated for its biological activity. A recent in vitro study demonstrated its moderate inhibitory effects on certain bacterial strains, suggesting potential as a lead compound for the development of new antimicrobial agents. The study, conducted by researchers at the University of Cambridge, highlighted the compound's ability to disrupt bacterial cell wall synthesis, a mechanism that could be exploited to combat antibiotic-resistant pathogens.
Further investigations into the pharmacokinetic properties of Ethyl 3-chloro-4-hydroxybenzoate have revealed promising results regarding its metabolic stability and bioavailability. A 2024 preclinical study reported that the compound exhibits favorable absorption and distribution profiles in animal models, with minimal toxicity observed at therapeutic doses. These findings support the continued exploration of Ethyl 3-chloro-4-hydroxybenzoate as a candidate for further drug development, particularly in the treatment of infectious diseases and inflammatory conditions.
The role of Ethyl 3-chloro-4-hydroxybenzoate in medicinal chemistry extends beyond its direct biological effects. Recent work has demonstrated its utility as a precursor in the synthesis of more complex molecules, such as kinase inhibitors and anti-inflammatory drugs. For example, a 2023 study in Bioorganic & Medicinal Chemistry Letters described the use of Ethyl 3-chloro-4-hydroxybenzoate as a key intermediate in the production of a novel class of JAK-STAT signaling pathway inhibitors, which show promise for the treatment of autoimmune disorders.
Looking ahead, researchers are exploring the potential of Ethyl 3-chloro-4-hydroxybenzoate in targeted drug delivery systems. A groundbreaking 2024 study published in Advanced Drug Delivery Reviews proposed the incorporation of the compound into nanoparticle formulations designed to enhance the specificity and efficacy of anticancer therapies. This innovative approach leverages the chemical properties of Ethyl 3-chloro-4-hydroxybenzoate to improve drug solubility and tissue penetration, addressing critical challenges in oncology treatment.
In conclusion, the latest research on Ethyl 3-chloro-4-hydroxybenzoate (CAS: 16357-41-8) underscores its multifaceted importance in chemical biology and pharmaceutical science. From its optimized synthesis methods to its diverse biological applications and role in drug discovery, this compound continues to offer valuable opportunities for scientific advancement. As investigations into its properties and potential uses expand, Ethyl 3-chloro-4-hydroxybenzoate is poised to make significant contributions to the development of new therapeutic strategies in the coming years.
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